molecular formula C16H16FNO B12180166 4-Fluoro-N-(4-isopropylphenyl)benzamide CAS No. 101398-06-5

4-Fluoro-N-(4-isopropylphenyl)benzamide

Cat. No.: B12180166
CAS No.: 101398-06-5
M. Wt: 257.30 g/mol
InChI Key: HUQDLXDEERRJKZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-isopropylphenyl)benzamide is an organic compound with the molecular formula C16H16FNO It is a fluorinated benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group) with a fluorine atom and an isopropylphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-isopropylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-isopropylaniline as the primary starting materials.

    Amide Formation: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 4-fluorobenzoyl chloride is then reacted with 4-isopropylaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Handling: Handling large quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-isopropylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted benzamides.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

4-Fluoro-N-(4-isopropylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-isopropylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isopropyl group can influence the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.

    4-Fluoro-N-isopropylbenzamide: Similar structure but without the phenyl group.

    5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Contains additional functional groups and different substitution patterns.

Uniqueness

4-Fluoro-N-(4-isopropylphenyl)benzamide is unique due to the presence of both the fluorine atom and the isopropylphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

101398-06-5

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

4-fluoro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16FNO/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19)

InChI Key

HUQDLXDEERRJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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